molecular formula C7H13NO2 B8211097 (R)-1,4-Dioxaspiro[4.4]nonan-7-amine

(R)-1,4-Dioxaspiro[4.4]nonan-7-amine

Cat. No.: B8211097
M. Wt: 143.18 g/mol
InChI Key: FTUCRLHGAZBPBK-ZCFIWIBFSA-N
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Description

(R)-1,4-Dioxaspiro[44]nonan-7-amine is a unique organic compound characterized by its spirocyclic structure, which includes a dioxaspiro ring system and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-1,4-Dioxaspiro[4 One common method involves the cyclization of a suitable diol with a ketone or aldehyde to form the dioxaspiro ring

Industrial Production Methods

Industrial production of (R)-1,4-Dioxaspiro[4.4]nonan-7-amine may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that are both efficient and environmentally benign are often employed to enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(R)-1,4-Dioxaspiro[4.4]nonan-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be used to modify the amine group or other functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the spirocyclic ring or the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

(R)-1,4-Dioxaspiro[4

    Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules.

    Biology: It has potential as a bioactive molecule, with studies exploring its interactions with biological targets.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases where spirocyclic compounds have shown efficacy.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism by which (R)-1,4-Dioxaspiro[4.4]nonan-7-amine exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to changes in cellular signaling pathways. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1,4-dioxaspiro[4.5]decane: Another spirocyclic compound with a similar ring system but different substituents.

    1,4-dioxaspiro[4.4]nonane: Lacks the amine group, making it less versatile in certain applications.

    Spiro[4.4]nonane-1,3-dione: Contains a diketone functionality instead of the dioxaspiro ring.

Uniqueness

(R)-1,4-Dioxaspiro[4.4]nonan-7-amine is unique due to the presence of both the dioxaspiro ring system and the amine group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its ability to undergo a wide range of chemical reactions further enhances its utility in research and industry.

Properties

IUPAC Name

(8R)-1,4-dioxaspiro[4.4]nonan-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c8-6-1-2-7(5-6)9-3-4-10-7/h6H,1-5,8H2/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUCRLHGAZBPBK-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1N)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2(C[C@@H]1N)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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